molecular formula C11H7ClO2 B12348998 4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)-

4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)-

Cat. No.: B12348998
M. Wt: 206.62 g/mol
InChI Key: UXMMVKJNSYISSM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1H-pyrrole-2,5-dione: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione: Similar structure with a fluorine atom instead of chlorine.

    1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.

Properties

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C11H7ClO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,11H

InChI Key

UXMMVKJNSYISSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C=CC2=O)Cl

Origin of Product

United States

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